1-[6-[4-(DIETHYLAMINO)-2-METHOXYPHENYL]-3-(ETHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE
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Overview
Description
1-[6-[4-(DIETHYLAMINO)-2-METHOXYPHENYL]-3-(ETHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE is a complex organic compound featuring a unique structure that combines multiple functional groups and heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-[4-(DIETHYLAMINO)-2-METHOXYPHENYL]-3-(ETHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE typically involves multi-step organic reactions. The process begins with the preparation of the core benzoxazepine structure, followed by the introduction of the triazine ring and subsequent functionalization with acetyl, ethylsulfanyl, and methoxy groups. The final step involves the attachment of the diethylamine moiety. Common reagents used in these steps include acetyl chloride, ethyl mercaptan, and various catalysts to facilitate the cyclization and substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions. The scalability of the process would be a key consideration, ensuring that the compound can be produced in sufficient quantities for its intended applications.
Chemical Reactions Analysis
Types of Reactions
1-[6-[4-(DIETHYLAMINO)-2-METHOXYPHENYL]-3-(ETHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Alcohol derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a pharmaceutical agent. Its multiple functional groups and heterocyclic rings suggest that it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound could be explored for its potential therapeutic effects
Industry
In industry, this compound could be used in the development of new materials with unique properties. Its complex structure may impart desirable characteristics such as enhanced stability or reactivity, making it useful in various industrial applications.
Mechanism of Action
The mechanism of action of 1-[6-[4-(DIETHYLAMINO)-2-METHOXYPHENYL]-3-(ETHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE is not fully understood. its multiple functional groups and heterocyclic rings suggest that it could interact with various molecular targets. For example, the acetyl group may interact with enzymes involved in acetylation reactions, while the ethylsulfanyl group could interact with sulfur-containing biomolecules. Further research is needed to elucidate the specific pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[7-acetyl-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-3-methoxyphenyl}-N,N-diethylamine
- N-{4-[7-acetyl-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-3-methoxyphenyl}-N,N-diethylamine
Uniqueness
The uniqueness of 1-[6-[4-(DIETHYLAMINO)-2-METHOXYPHENYL]-3-(ETHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE lies in its specific combination of functional groups and heterocyclic rings. This combination imparts unique chemical and biological properties that distinguish it from similar compounds. For example, the ethylsulfanyl group may confer different reactivity compared to the methylsulfanyl or propylsulfanyl groups, leading to distinct interactions with biological targets or different chemical reactivity.
Properties
Molecular Formula |
C25H29N5O3S |
---|---|
Molecular Weight |
479.6 g/mol |
IUPAC Name |
1-[6-[4-(diethylamino)-2-methoxyphenyl]-3-ethylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone |
InChI |
InChI=1S/C25H29N5O3S/c1-6-29(7-2)17-13-14-19(21(15-17)32-5)24-30(16(4)31)20-12-10-9-11-18(20)22-23(33-24)26-25(28-27-22)34-8-3/h9-15,24H,6-8H2,1-5H3 |
InChI Key |
TZZRFEYUINNBPS-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC(=C(C=C1)C2N(C3=CC=CC=C3C4=C(O2)N=C(N=N4)SCC)C(=O)C)OC |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C2N(C3=CC=CC=C3C4=C(O2)N=C(N=N4)SCC)C(=O)C)OC |
Origin of Product |
United States |
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